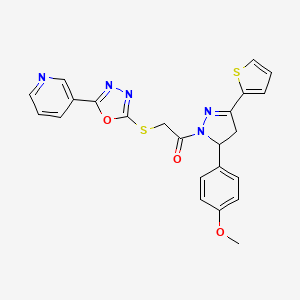
(2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C13H23NO4 . The tert-butoxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of compounds with the tert-butoxycarbonyl group, like the one , can be achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. The tert-butoxycarbonyl group is attached to the nitrogen atom of the pyrrolidine ring .Chemical Reactions Analysis
The tert-butoxycarbonyl group in this compound can participate in various chemical reactions. For instance, it can be used as a protecting group in the synthesis of amines and their derivatives . The Boc group can be removed under acidic conditions, leaving the amine group free for further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its functional groups. The presence of the carboxylic acid group makes it capable of forming hydrogen bonds, which can affect its solubility and reactivity. The tert-butoxycarbonyl group can also influence the compound’s reactivity .科学的研究の応用
I have conducted a search for scientific research applications of “(2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid”, also known as “(2S)-4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid”. Here is a summary of the general applications and relevance of the tert-butoxycarbonyl group, which is a key functional group in this compound:
Protecting Group in Synthetic Organic Chemistry
The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines in synthetic organic chemistry. It is introduced into molecules to protect functional groups and achieve chemoselectivity in subsequent chemical reactions .
Flow Microreactor Systems
A method for the direct introduction of the Boc group into various organic compounds using flow microreactor systems has been developed. This process is efficient and versatile, highlighting the practical applications of Boc in modern synthetic methodologies .
Reactivity Pattern and Biological Relevance
The crowded tert-butyl group, part of the Boc structure, exhibits a unique reactivity pattern. Its use in chemical transformations, biosynthetic pathways, and biodegradation processes underscores its importance both in chemistry and biology .
作用機序
The mechanism of action of this compound in chemical reactions often involves the tert-butoxycarbonyl group. This group can protect amine functionalities during chemical reactions, preventing them from reacting until the Boc group is removed . This allows for chemoselectivity in subsequent chemical reactions .
Safety and Hazards
As with any chemical compound, handling “(2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid” requires appropriate safety measures. While specific safety data for this compound is not available, compounds with similar functional groups can pose hazards such as skin and eye irritation .
将来の方向性
The use of flow microreactor systems for the synthesis of compounds like “(2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid” represents a sustainable and efficient approach in synthetic organic chemistry . Future research may focus on optimizing these methods and exploring their applicability to the synthesis of other complex organic compounds .
特性
IUPAC Name |
(2S)-4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-11(4,16)5-7(12)8(13)14/h7,16H,5-6H2,1-4H3,(H,13,14)/t7-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOFTYREMPLPMF-RGENBBCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

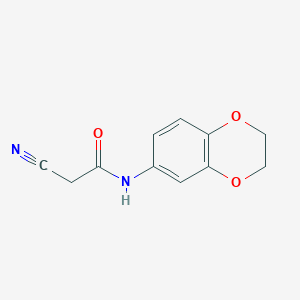
![methyl 2-[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]propanoate](/img/structure/B2939515.png)
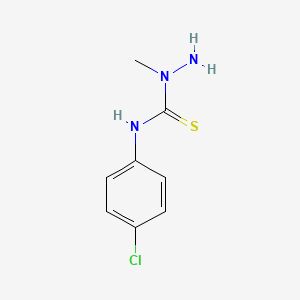
![2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2939520.png)
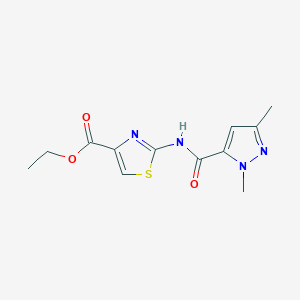
![4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide](/img/structure/B2939523.png)

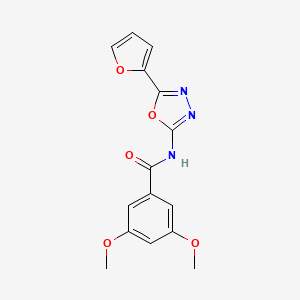
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939528.png)
![Ethyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2939529.png)
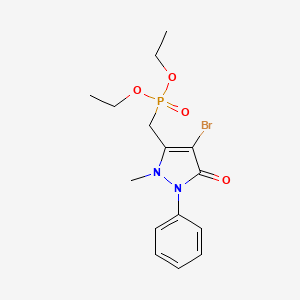
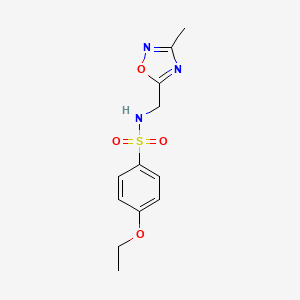
![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide](/img/structure/B2939534.png)
